molecular formula C5H8Cl2O B1294922 3-Chloropivaloyl chloride CAS No. 4300-97-4

3-Chloropivaloyl chloride

Cat. No. B1294922
CAS RN: 4300-97-4
M. Wt: 155.02 g/mol
InChI Key: MQZNDDUMJVSIMH-UHFFFAOYSA-N
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Description

3-Chloropivaloyl chloride is a colorless liquid . It is very toxic by ingestion, inhalation, and skin absorption . It has a flash point near 70°F and is corrosive . Contact with this chemical may severely irritate skin, eyes, and mucous membranes . It is used to make other chemicals .


Synthesis Analysis

3-Chloropropionyl chloride is an important bifunctional reagent . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .


Molecular Structure Analysis

The linear formula of 3-Chloropivaloyl chloride is ClCH2C(CH3)2COCl . Its molecular weight is 154.01 .


Chemical Reactions Analysis

3-Chloropivaloyl chloride is incompatible with strong oxidizing agents, alcohols, bases, including amines . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

3-Chloropivaloyl chloride is a colorless liquid . It has a flash point near 70°F . It is slightly soluble in water and less dense than water . Hence, it floats on water . It reacts with water to form hydrochloric acid (hydrogen chloride) .

Scientific Research Applications

Synthesis of Organic Compounds

3-Chloropivaloyl chloride is used in the synthesis of organic compounds, such as 3-Chloro-N-hyroxy-2,2-dimethylpropionamide. This synthesis process involves the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride. The process is optimized to achieve high yield and purity, with the product's molecular structure confirmed by various spectral analyses (Yang Gui-qiu, 2005).

Chemical Industry Applications

3-Chloropivaloyl chloride is a versatile building block in the chemical industry, used in the production of adhesives, pharmaceuticals, herbicides, and fungicides. Its production involves a continuous flow procedure, offering a safer and more efficient alternative to traditional methods. This process results in high conversion rates and is used in the synthesis of compounds like beclamide, a drug with sedative and anticonvulsant properties (Movsisyan et al., 2018).

Safety And Hazards

3-Chloropivaloyl chloride is very toxic by ingestion, inhalation, and skin absorption . It is corrosive and contact may severely irritate skin, eyes, and mucous membranes . It is highly flammable . It reacts with water to release toxic, corrosive, or flammable gases . Reaction with water may generate much heat that will increase the concentration of fumes in the air .

properties

IUPAC Name

3-chloro-2,2-dimethylpropanoyl chloride
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InChI

InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3
Source PubChem
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InChI Key

MQZNDDUMJVSIMH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(CCl)C(=O)Cl
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Molecular Formula

C5H8Cl2O
Record name CHLOROPIVALOYL CHLORIDE
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DSSTOX Substance ID

DTXSID0027567
Record name 3-Chloropivaloyl chloride
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Molecular Weight

155.02 g/mol
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Physical Description

Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name CHLOROPIVALOYL CHLORIDE
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Record name Chloropivaloyl chloride
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Flash Point

about 70 °F
Record name Chloropivaloyl chloride
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Product Name

3-Chloropivaloyl chloride

CAS RN

4300-97-4
Record name CHLOROPIVALOYL CHLORIDE
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Record name 3-Chloro-2,2-dimethylpropanoyl chloride
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Record name 3-Chloropivaloyl chloride
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Record name Chloropivaloyl chloride
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Record name Propanoyl chloride, 3-chloro-2,2-dimethyl-
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Record name 3-Chloropivaloyl chloride
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Record name 3-chloro-2,2-dimethylpropaneyl chloride
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Record name 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
C Mahatsekake, H Prunier, M Robba - academia.edu
… A solution of 10 g (0,0398 mole) of methyl 3-amino-4-(4fluorophenyl)thiophene-2-carboxylate (1a) and 6.17 g (0,0398 mole) of 3-chloropivaloyl chloride in 100 ml of dioxane was …
Number of citations: 2 www.academia.edu
L Wang, L Qu, Y Wu, Y Men, Z Liu - Starch‐Stärke, 2017 - Wiley Online Library
… After cooling the mixture to room temperature when the solution was transparent, certain amounts of 3-chloropivaloyl chloride and catalyst were added in an ice bath under N 2 . The …
Number of citations: 2 onlinelibrary.wiley.com
JC Lancelot, B Letois, C Saturnino… - Synthetic …, 1993 - Taylor & Francis
The synthesis of β-lactams was carried out by N-arylpropionamide cyclisation in a mixture of N,N-dimethylformamide and anhydrous sodium carbonate under nitrogen atmosphere with …
Number of citations: 3 www.tandfonline.com
AJ Torres, CL Dorsey, TW Hudnall - JoVE (Journal of Visualized …, 2014 - jove.com
… To accomplish this task, monoamidocarbene 2 can be prepared in a similar manner to carbene 1 using 3-chloropivaloyl chloride and N,N′-dimesitylformamidine 15 . Figure 3 …
Number of citations: 3 www.jove.com
J Padevět, MG Schrems, R Scheil… - Beilstein journal of …, 2016 - beilstein-journals.org
… A potential very short route to NeoPHOX ligands starting from commercially available 3-chloropivaloyl chloride (3) is shown in Scheme 1. Although nucleophilic substitutions at the …
Number of citations: 13 www.beilstein-journals.org
GA Blake, JP Moerdyk, CW Bielawski - Organometallics, 2012 - ACS Publications
… Condensation of N,N′-mesitylformamidine and 3-chloropivaloyl chloride in the presence of excess triethylamine at 0 C afforded 1, as indicated by the appearance of the 1 H NMR …
Number of citations: 113 pubs.acs.org
N De Kimpe, P Sulmon, M Boeykens - Tetrahedron, 1991 - Elsevier
… After stirring for 10 minutes at O"C, the resulting lithium dimethylcuprate was cooled to -78C and treated dropwise by syringe with 0.46 g (3 mmol) of 3-chloropivaloylchloride 16, …
Number of citations: 13 www.sciencedirect.com
PG Mattingly, MJ Miller - The Journal of Organic Chemistry, 1980 - ACS Publications
A mild method of reduction of the N-0 bond of substituted jV-hydroxy-2-azetidinones was required to complete a hydroxamic acid mediated synthesis of substituted 3-lactams. Of the …
Number of citations: 149 pubs.acs.org
S Jeanmart, AJF Edmunds, C Lamberth, M Pouliot… - …, 2023 - thieme-connect.com
… Transformation of 28 with 3-chloropivaloyl chloride affords the amide 29, which upon cyclization to a lactam delivers dimesulfazet (24) (Scheme [5]).[35] [42] …
Number of citations: 2 www.thieme-connect.com
M Cocivera, A Effio - The Journal of Organic Chemistry, 1980 - ACS Publications
The dehydrohalogenation of 2-chloropropanoyl chloride (CPC) using diazabicyclooctane (Dabco) or triethylamine (TEA) in chloroform has been studied at temperatures ranging from …
Number of citations: 8 pubs.acs.org

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